molecular formula C12H11N3O4S B2640671 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 921064-65-5

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2640671
CAS No.: 921064-65-5
M. Wt: 293.3
InChI Key: POBRETZFBPARQA-UHFFFAOYSA-N
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Description

2-({5-[(Phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a structure recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities . Compounds containing the 1,3,4-oxadiazole nucleus are extensively investigated for their potential antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The integration of the 1,3,4-oxadiazole ring as a bioisostere for carboxylic acids, esters, and carboxamides can significantly modify the pharmacokinetic and pharmacodynamic profiles of lead molecules, making this compound a valuable intermediate in drug discovery efforts . The specific structure of this reagent, which incorporates a phenylformamido methyl side chain at the 5-position of the oxadiazole ring and a sulfanylacetic acid moiety at the 2-position, is designed for further chemical modifications and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a candidate for in vitro biological screening against various disease targets. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-10(17)7-20-12-15-14-9(19-12)6-13-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBRETZFBPARQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenylformamido Group: The phenylformamido group can be introduced through a formylation reaction, where a phenylamine is reacted with a formylating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole derivative with a thiol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The phenylformamido group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The phenylformamido group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) correlate with enhanced anticancer activity .
  • Aromatic substituents (e.g., indole in ) improve enzyme inhibition via hydrophobic interactions .
  • Methoxy groups () balance solubility and antimicrobial potency .

Physicochemical Properties

Comparative data for select analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
2-({5-[(Phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid C₁₂H₁₂N₄O₃S₂ (estimated) ~348.4 Not reported N/A
N-(2,6-Dimethylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide () C₂₂H₂₂N₄O₃S 422.5 134–178
2-{[5-(3,4,5-Trimethoxyphenyl)-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide () C₁₉H₁₈N₄O₅S 414.4 Not reported
Ethyl 2-(5-phenyl-oxadiazol-2-ylsulfanyl)acetate () C₁₂H₁₂N₂O₃S 264.3 72–74

Key Trends :

  • Carboxylic acid derivatives (e.g., target compound) generally exhibit higher melting points than ester analogs () due to hydrogen bonding .
  • Bulkier substituents (e.g., diphenylmethyl in ) reduce solubility but enhance thermal stability .

Yield Optimization :

Spectroscopic Characterization

  • IR Spectroscopy : Expected peaks include:
    • C=O stretch (amide: ~1670 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
    • N-H bend (amide: ~1540 cm⁻¹) .
    • C-S stretch (sulfanyl: ~680 cm⁻¹) .
  • ¹H NMR :
    • Acetic acid protons : δ ~3.8–4.2 ppm (singlet, CH₂) .
    • Aromatic protons : δ ~7.2–8.1 ppm (multiplet, phenylformamido) .

Biological Activity

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxadiazole ring and a sulfanyl group, which contribute to its biological activity. The molecular formula is C11H12N4O3S2, and the IUPAC name reflects its structural components.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses. A notable study found that derivatives of oxadiazoles reduced paw edema in animal models, suggesting potential applications in treating inflammatory diseases.

Analgesic Activity

In addition to anti-inflammatory effects, there is evidence supporting the analgesic potential of this compound. Experimental models have shown that it can significantly reduce pain responses in rodents, likely through modulation of pain pathways involving cyclooxygenase (COX) enzymes.

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects of this compound.
    • Method : The compound was administered to rats with induced paw edema.
    • Results : A reduction in paw thickness by approximately 63% was observed, indicating strong anti-inflammatory effects.
  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to determine the inhibition zone.
    • Results : The compound exhibited significant inhibition zones compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • COX Enzyme Inhibition : Similar compounds have shown selective inhibition of COX-2 over COX-1, reducing prostaglandin synthesis and thus inflammation.
  • Cytokine Modulation : The compound may inhibit the signaling pathways that lead to the production of pro-inflammatory cytokines.

Data Table

PropertyValue/Effect
Molecular FormulaC11H12N4O3S2
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectReduction in paw edema by ~63%
Analgesic ActivitySignificant pain reduction in rodent models

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